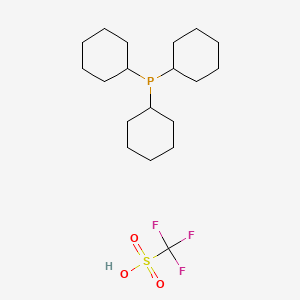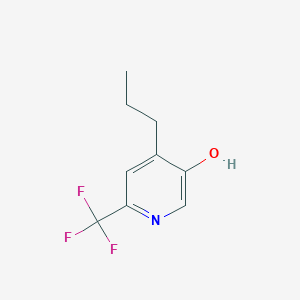
Cyclo(L-Pro-L-Ile)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(L-Pro-L-Ile) is a diketopiperazine compound derived from the cyclic dipeptide of L-proline and L-isoleucine. Diketopiperazines are a class of secondary metabolites known for their diverse biological activities. Cyclo(L-Pro-L-Ile) has been identified in various microbial sources, including Bacillus thuringiensis, and has shown potential in inducing systemic resistance in plants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclo(L-Pro-L-Ile) can be synthesized through the cyclization of L-proline and L-isoleucine. The process typically involves the formation of a dipeptide intermediate, which then undergoes cyclization to form the diketopiperazine ring. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of Cyclo(L-Pro-L-Ile) can be achieved through fermentation processes using microbial strains such as Bacillus thuringiensis. The bacteria are cultured under specific conditions to produce the compound, which is then extracted and purified using techniques like column chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Cyclo(L-Pro-L-Ile) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketopiperazine derivatives.
Reduction: Reduction reactions can modify the diketopiperazine ring, leading to different structural analogs.
Substitution: Substitution reactions can introduce different functional groups into the diketopiperazine ring, altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions are various diketopiperazine derivatives with altered biological activities .
Aplicaciones Científicas De Investigación
Cyclo(L-Pro-L-Ile) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex diketopiperazine derivatives.
Industry: The compound is used in the development of eco-friendly pesticides and plant growth enhancers.
Mecanismo De Acción
Cyclo(L-Pro-L-Ile) exerts its effects by inducing systemic resistance in plants. It activates the expression of defense-related genes, such as pathogenesis-related (PR) genes, which enhance the plant’s ability to resist pathogen attacks. The compound interacts with molecular targets involved in the plant’s immune response pathways, leading to the activation of defense mechanisms .
Comparación Con Compuestos Similares
Cyclo(L-Pro-L-Ile) is unique among diketopiperazines due to its specific biological activities. Similar compounds include:
Cyclo(L-Pro-L-Phe): Known for its antimicrobial properties.
Cyclo(L-Leu-L-Val): Exhibits plant growth-promoting effects.
Cyclo(D-Pro-L-Val): Induces systemic resistance in plants similar to Cyclo(L-Pro-L-Ile).
These compounds share structural similarities but differ in their specific biological activities and applications.
Propiedades
Fórmula molecular |
C11H18N2O2 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
(3S,8aS)-3-[(2S)-butan-2-yl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C11H18N2O2/c1-3-7(2)9-11(15)13-6-4-5-8(13)10(14)12-9/h7-9H,3-6H2,1-2H3,(H,12,14)/t7-,8-,9-/m0/s1 |
Clave InChI |
ZDACRNZBFJOLTC-CIUDSAMLSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N1 |
SMILES canónico |
CCC(C)C1C(=O)N2CCCC2C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid](/img/structure/B12439119.png)



![2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid](/img/structure/B12439138.png)

![1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone](/img/structure/B12439145.png)



